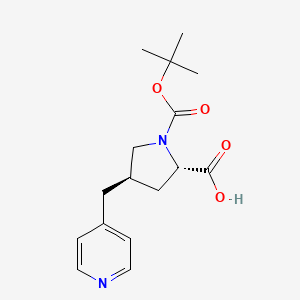
Boc-(R)-gamma-(4-pyridinylmethyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-®-gamma-(4-pyridinylmethyl)-L-proline is a chemical compound with the molecular formula C16H22N2O4 and a molecular weight of 306.36 g/mol. It is a derivative of proline, an amino acid, and features a pyridinylmethyl group attached to the gamma position of the proline ring. This compound is often used in peptide synthesis and other chemical research applications.
Preparation Methods
The synthesis of Boc-®-gamma-(4-pyridinylmethyl)-L-proline typically involves the protection of the amino group of proline with a tert-butoxycarbonyl (Boc) group. The synthetic route may include the following steps:
Protection: The amino group of L-proline is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Alkylation: The protected proline is then alkylated with a pyridinylmethyl halide (e.g., 4-pyridinylmethyl chloride) under basic conditions to introduce the pyridinylmethyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to increase efficiency and yield.
Chemical Reactions Analysis
Boc-®-gamma-(4-pyridinylmethyl)-L-proline can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Oxidation: The pyridinylmethyl group can be oxidized to form pyridine N-oxide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridinylmethyl group, forming various substituted derivatives.
Common reagents used in these reactions include acids (for deprotection), oxidizing agents (e.g., hydrogen peroxide for oxidation), and nucleophiles (e.g., amines for substitution). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Boc-®-gamma-(4-pyridinylmethyl)-L-proline has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the structure-activity relationships of proline-containing peptides and proteins.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of Boc-®-gamma-(4-pyridinylmethyl)-L-proline depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, through the pyridinylmethyl group. These interactions can modulate the activity of the target, leading to desired biological effects .
Comparison with Similar Compounds
Boc-®-gamma-(4-pyridinylmethyl)-L-proline can be compared with other similar compounds, such as:
Boc-®-alpha-(4-pyridinylmethyl)-proline: This compound has the pyridinylmethyl group attached to the alpha position of the proline ring, which may result in different chemical and biological properties.
Boc-®-beta-(4-pyridinylmethyl)-proline: Similar to the gamma derivative but with the pyridinylmethyl group at the beta position, affecting its reactivity and interactions.
Boc-®-delta-(4-pyridinylmethyl)-proline: The pyridinylmethyl group is attached to the delta position, which can influence its chemical behavior and applications.
The uniqueness of Boc-®-gamma-(4-pyridinylmethyl)-L-proline lies in its specific substitution pattern, which can confer distinct properties and reactivity compared to its alpha, beta, and delta counterparts.
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-12(9-13(18)14(19)20)8-11-4-6-17-7-5-11/h4-7,12-13H,8-10H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQFAQIIPUWOGG-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














